
S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate: is a compound that belongs to the class of thiosulfonates. Thiosulfonates are known for their antimicrobial potential and are studied for their unique structural and electronic properties . This compound features a sulfonothioate group attached to a 4-aminobenzene ring, with a 4-nitrophenyl group as a substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate typically involves the reaction of 4-aminobenzenesulfonyl chloride with 4-nitrophenyl thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate can undergo various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonothioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonothioate group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted thiosulfonates depending on the nucleophile used.
Scientific Research Applications
S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiosulfonate compounds.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting bacterial infections.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate involves its interaction with biological molecules. The sulfonothioate group can form covalent bonds with thiol groups in proteins, disrupting their function. This is particularly effective against bacterial enzymes, leading to antimicrobial effects . The nitrophenyl group may also contribute to the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- S-ethyl 4-aminobenzene-1-sulfonothioate
- S-ethyl 4-acetamidobenzene-1-sulfonothioate
- S-methyl 4-acetamidobenzene-1-sulfonothioate
Uniqueness
S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate is unique due to the presence of both a nitrophenyl and an aminobenzene group, which imparts distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and binding characteristics .
Properties
CAS No. |
179912-74-4 |
|---|---|
Molecular Formula |
C12H10N2O4S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(4-nitrophenyl)sulfanylsulfonylaniline |
InChI |
InChI=1S/C12H10N2O4S2/c13-9-1-7-12(8-2-9)20(17,18)19-11-5-3-10(4-6-11)14(15)16/h1-8H,13H2 |
InChI Key |
SWOHCPUOVHNOGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



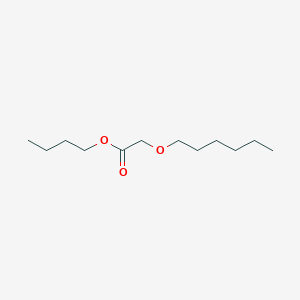
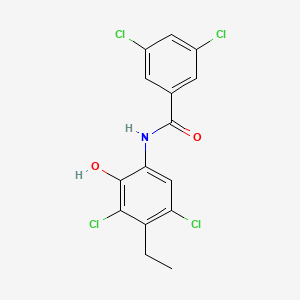
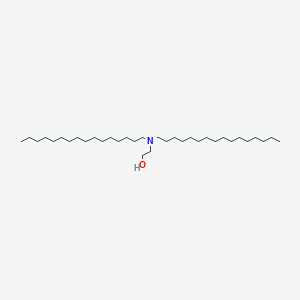
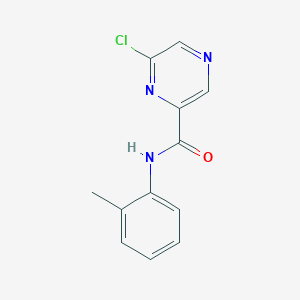
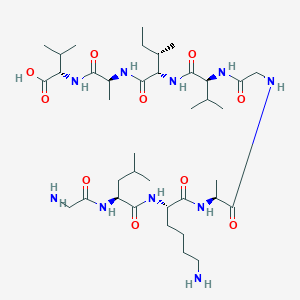
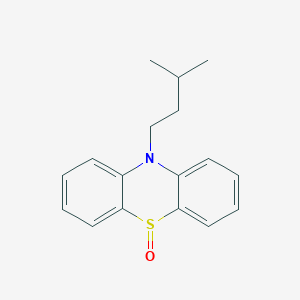
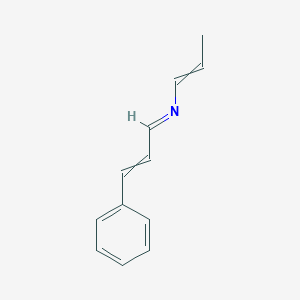
![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)

![Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]-](/img/structure/B14253017.png)

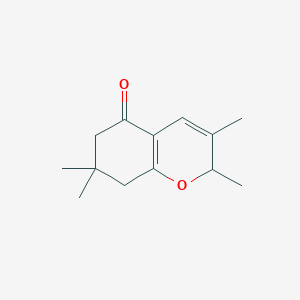
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14253052.png)
